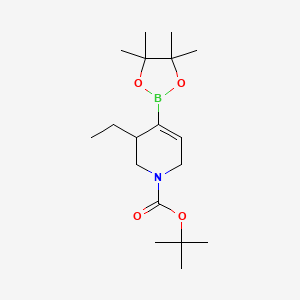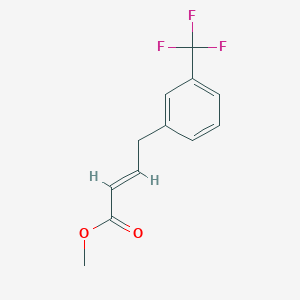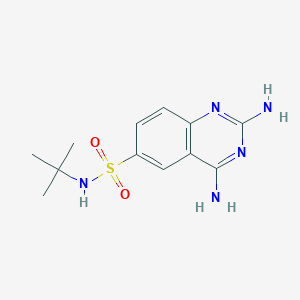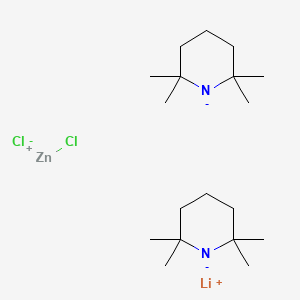![molecular formula C17H21N3O3 B11832184 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, often involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid apart is its specific structure, which combines the indole moiety with additional functional groups, enhancing its biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)15(16(21)19-11(3)17(22)23)20(4)14-7-5-6-13-12(14)8-9-18-13/h5-10,15,18H,3H2,1-2,4H3,(H,19,21)(H,22,23)/t15-/m0/s1 |
Clave InChI |
TYCWTWDBQFRSIN-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2 |
SMILES canónico |
CC(C)C(C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)









![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)


